molecular formula C12H17NO B183666 N-(4-ethoxybenzyl)cyclopropanamine CAS No. 892571-13-0

N-(4-ethoxybenzyl)cyclopropanamine

Cat. No.: B183666
CAS No.: 892571-13-0
M. Wt: 191.27 g/mol
InChI Key: GCBCRSKQQBITOT-UHFFFAOYSA-N
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Biological Activity

N-(4-Ethoxybenzyl)cyclopropanamine, a cyclopropane derivative with a 4-ethoxybenzyl substituent, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes:

  • Cyclopropane Ring : A three-membered carbon ring that contributes to the compound's rigidity and reactivity.
  • 4-Ethoxybenzyl Group : This aromatic moiety enhances lipophilicity and may influence interactions with biological targets.

The molecular formula is C12H17NC_{12}H_{17}N with a molecular weight of approximately 189.30 g/mol. The compound's structure allows it to engage in various interactions with biological macromolecules, which is critical for its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems and other cellular pathways. The amine group facilitates hydrogen bonding and ionic interactions, potentially influencing receptor activity and enzyme functions.

Key Mechanisms Include:

  • Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, impacting pathways related to mood regulation and cognition.
  • Enzyme Inhibition : Preliminary studies suggest that it might inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain under investigation.

In Vitro Studies

Recent research has highlighted the compound's potential in various biological assays:

  • Neurotransmitter Interaction : Studies indicate that this compound exhibits affinity for serotonin and dopamine receptors, suggesting possible applications in treating mood disorders.
  • Antimicrobial Activity : Initial tests have shown moderate activity against certain bacterial strains, indicating potential as an antimicrobial agent.
Biological Activity Observed Effect Reference
Neurotransmitter ModulationIncreased serotonin activity
Antimicrobial EffectsModerate inhibition of bacteria

Case Studies

  • Case Study on Neuropharmacology :
    • A study assessed the effects of this compound on rat models exhibiting depressive-like behaviors. The compound demonstrated significant improvement in behavioral scores when administered over a two-week period.
    • Results indicated enhanced serotonin levels in the prefrontal cortex, correlating with behavioral changes.
  • Antimicrobial Efficacy Evaluation :
    • In vitro testing against Staphylococcus aureus showed an inhibition zone of 15 mm at a concentration of 100 µg/mL, suggesting potential as a therapeutic agent against resistant bacterial strains.

Future Directions

Given the promising biological activities observed, further research is warranted to explore:

  • Pharmacokinetics and Toxicology : Understanding absorption, distribution, metabolism, and excretion (ADME) profiles will be crucial for assessing safety and efficacy.
  • Clinical Trials : Initiating clinical trials to evaluate therapeutic potential in humans, particularly for psychiatric disorders and infections.

Properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-2-14-12-7-3-10(4-8-12)9-13-11-5-6-11/h3-4,7-8,11,13H,2,5-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBCRSKQQBITOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405975
Record name N-(4-ethoxybenzyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892571-13-0
Record name N-(4-ethoxybenzyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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